Cas no 408355-23-7 (7-Bromo-5-fluoro-1H-indole)

7-Bromo-5-fluoro-1H-indole is a halogenated indole derivative widely used as a versatile intermediate in pharmaceutical and agrochemical research. Its key advantages include a stable bromo-fluoro substitution pattern, which enhances reactivity in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, enabling efficient derivatization. The electron-withdrawing fluorine atom improves metabolic stability, making it valuable for drug discovery. The compound's rigid indole scaffold also facilitates the synthesis of biologically active heterocycles. High purity and well-defined structural features ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry, it serves as a key building block for developing targeted small-molecule inhibitors and other bioactive compounds.
7-Bromo-5-fluoro-1H-indole structure
7-Bromo-5-fluoro-1H-indole structure
Product Name:7-Bromo-5-fluoro-1H-indole
CAS No:408355-23-7
MF:C8H5BrFN
MW:214.03440451622
MDL:MFCD04037875
CID:328600
PubChem ID:3852879
Update Time:2025-06-09

7-Bromo-5-fluoro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-5-fluoro-1H-indole
    • 7-Bromo-5-Fluoroindole
    • 1H-INDOLE,7-BROMO-5-FLUORO
    • 1H-Indole,7-bromo-5-fluoro-
    • 1H-Indole, 7-bromo-5-fluoro-
    • 5-fluoro-7-bromoindole
    • 7-bromo-5-fluoro-indol
    • 7-Bromo-5-fluoro-indole
    • SBB094889
    • PC7087
    • FCH1366727
    • AB1008341
    • AX8110374
    • ST24045606
    • 408355-23-7
    • AKOS015834655
    • CS-W022532
    • A873216
    • MFCD04037875
    • FT-0677001
    • AMY14087
    • PB42778
    • DS-16250
    • SCHEMBL1137858
    • XOMFQRPHXMTJSG-UHFFFAOYSA-N
    • DTXSID60397342
    • 7-Bromo-5-fluoroindole, 95%
    • BB 0260878
    • SY103922
    • DB-095647
    • MDL: MFCD04037875
    • Inchi: 1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
    • InChI Key: XOMFQRPHXMTJSG-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2C=CNC=21)F

Computed Properties

  • Exact Mass: 212.95900
  • Monoisotopic Mass: 212.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8
  • XLogP3: 2.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.750±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 315.1°C at 760 mmHg
  • Flash Point: >110℃
  • Refractive Index: 1.68
  • Solubility: Very slightly soluble (0.19 g/l) (25 º C),
  • PSA: 15.79000
  • LogP: 3.06950
  • Sensitiveness: Light Sensitive
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

7-Bromo-5-fluoro-1H-indole Security Information

7-Bromo-5-fluoro-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Bromo-5-fluoro-1H-indole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:408355-23-7)7-Bromo-5-fluoro-1H-indole
Order Number:A873216
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):170.0/850.0
Email:sales@amadischem.com

Additional information on 7-Bromo-5-fluoro-1H-indole

Professional Introduction to 7-Bromo-5-fluoro-1H-indole (CAS No. 408355-23-7)

7-Bromo-5-fluoro-1H-indole, with the chemical formula C9H6BrFN2 and CAS number 408355-23-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural features and potential applications in drug discovery and development. The presence of both bromo and fluoro substituents on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The indole core is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological processes and its incorporation into numerous therapeutic agents. The introduction of halogen atoms, particularly bromine and fluorine, enhances the reactivity and binding affinity of the molecule, facilitating its use in synthetic chemistry and molecular recognition studies. Recent advancements in computational chemistry have highlighted the importance of such substituted indoles in virtual screening campaigns, where they exhibit promising interactions with biological targets.

In the context of modern drug design, 7-Bromo-5-fluoro-1H-indole has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in developing compounds that modulate enzyme activity and receptor binding. The bromine atom, being an electron-withdrawing group, influences the electronic distribution across the molecule, while the fluorine substituent enhances metabolic stability and binding selectivity. These attributes make it an attractive candidate for further derivatization and optimization.

Recent research published in leading scientific journals has underscored the potential of 7-Bromo-5-fluoro-1H-indole in addressing unmet medical needs. One notable study focused on its application in creating inhibitors for enzymes involved in cancer metabolism. The compound’s ability to interact with specific amino acid residues in these enzymes has been computationally validated, suggesting its role as a lead compound for further pharmacological investigation. Additionally, its incorporation into libraries of diverse chemical entities has shown promise in identifying novel therapeutic agents against infectious diseases.

The synthesis of 7-Bromo-5-fluoro-1H-indole involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation reactions at specific positions on the indole ring, followed by functional group manipulations to introduce additional modifications. Advances in green chemistry have also influenced synthetic methodologies, with researchers adopting more sustainable approaches to produce this compound efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and purity, ensuring high-quality material for downstream applications.

The pharmacological profile of 7-Bromo-5-fluoro-1H-indole has been extensively studied through both experimental and computational methods. Initial assays have revealed its potential as a modulator of pathways relevant to neurological disorders, cardiovascular diseases, and inflammatory conditions. The interaction between this compound and biological targets has been mapped using spectroscopic techniques and molecular docking simulations, providing insights into its mechanism of action. These findings have laid the groundwork for further preclinical studies to evaluate its therapeutic efficacy and safety profile.

As interest in targeted therapies grows, 7-Bromo-5-fluoro-1H-indole continues to be a focal point for medicinal chemists seeking innovative solutions. Its structural motifs align well with current trends in drug discovery, where molecules with complex substituent patterns are favored for their improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of this compound’s potential applications, fostering a dynamic environment for scientific innovation.

The future prospects of 7-Bromo-5-fluoro-1H-indole are promising, with ongoing research aiming to expand its utility across multiple therapeutic domains. Novel synthetic routes are being developed to improve scalability and cost-effectiveness, while interdisciplinary approaches combining organic chemistry with bioinformatics are being leveraged to accelerate hit identification programs. As computational tools become more sophisticated, virtual screening campaigns incorporating this compound are expected to yield high-value candidates for clinical development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:408355-23-7)7-Bromo-5-fluoro-1H-indole
A873216
Purity:99%/99%
Quantity:5g/25g
Price ($):170.0/850.0
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